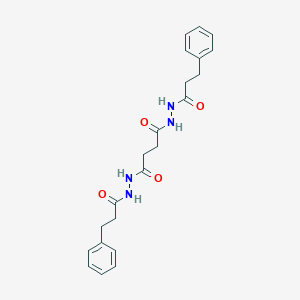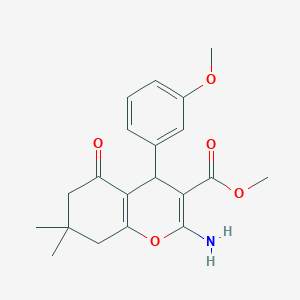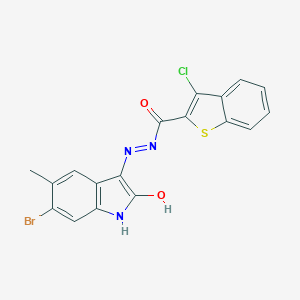![molecular formula C28H24N2O3S B464314 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide CAS No. 327070-28-0](/img/structure/B464314.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide is a complex organic compound that features an indole moiety, a sulfonyl group, and a diphenylacetamide structure
科学的研究の応用
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to various downstream effects, depending on the specific targets and the nature of their interaction with the compound.
Result of Action
Indole derivatives are known to have a wide range of biological effects, depending on their specific targets and mode of action . For example, some indole derivatives have been reported to have antiviral activity, inhibiting the replication of certain viruses .
生化学分析
Biochemical Properties
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against enzymes such as α-glucosidase . This interaction is significant as it can modulate metabolic pathways and influence cellular processes. The compound’s ability to bind with high affinity to multiple receptors further underscores its potential in therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have demonstrated antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of signaling pathways and the regulation of gene expression, highlighting the compound’s potential in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing their activity . This binding can result in the inhibition of specific enzymes, such as α-glucosidase, thereby modulating metabolic pathways . Additionally, the compound’s interaction with receptors can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, toxic or adverse effects may occur, underscoring the importance of dosage optimization in therapeutic applications. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced, providing valuable insights for its potential use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its inhibitory activity against α-glucosidase can modulate carbohydrate metabolism, impacting glucose levels and energy production . These interactions highlight the compound’s potential in regulating metabolic processes and its therapeutic applications in metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s efficacy and safety, underscoring the importance of understanding its transport and distribution mechanisms for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity, highlighting the importance of subcellular targeting in therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Amidation: The sulfonylated indole is reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding sulfinyl or sulfide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) in the presence of iron(III) chloride for halogenation.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
類似化合物との比較
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Sulindac: Another NSAID with a sulfonyl group and an indole structure.
Diphenylacetamide Derivatives: Various compounds with similar diphenylacetamide structures used in medicinal chemistry.
Uniqueness
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide is unique due to the combination of its indole, sulfonyl, and diphenylacetamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3S/c31-28(27(22-10-3-1-4-11-22)23-12-5-2-6-13-23)29-24-15-17-25(18-16-24)34(32,33)30-20-19-21-9-7-8-14-26(21)30/h1-18,27H,19-20H2,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZTWPGFHKLQJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-oxo-4-[2-(phenylacetyl)hydrazino]butanoate](/img/structure/B464267.png)
![4-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464292.png)
![4-[2-(4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464293.png)
![2-[(2-chlorophenyl)amino]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B464300.png)


![2-Methoxy-6-({[4-(4-morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464327.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B464328.png)
![2-bromo-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B464336.png)
![4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid](/img/structure/B464341.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B464347.png)

![6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B464351.png)
